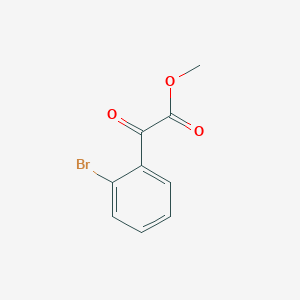

Methyl 2-(2-bromophenyl)-2-oxoacetate

Descripción general

Descripción

Methyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7BrO3. It is a brominated derivative of phenylglyoxylate and is used in various chemical reactions and research applications. This compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the bromination of methyl phenylglyoxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through recrystallization or distillation.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

Substitution: New compounds with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original ester.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(2-bromophenyl)-2-oxoacetate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. It is particularly useful in:

- Decarboxylative Annulation Reactions : This compound is utilized in base-promoted decarboxylative annulation with ynones, leading to the formation of benzoxepines with moderate to excellent yields.

- Synthesis of Complex Organic Molecules : It acts as a building block for synthesizing various complex organic molecules, which are essential in drug discovery and development .

Medicinal Chemistry

The compound has potential applications in drug development, particularly for:

- Anticancer Agents : Derivatives of this compound have shown promising results against various cancer cell lines. For example, preliminary studies indicate significant inhibition of cell proliferation in breast (MCF-7) and cervical (HeLa) cancer models .

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| HeLa | 25 | 75 |

| MCF-7 | 15 | 85 |

| HL-60 | 30 | 70 |

These results suggest that the compound may effectively inhibit cancer cell growth, warranting further investigation into its mechanisms of action.

Biological Studies

Research indicates that compounds similar to this compound often exhibit significant biological activity. The bromine atom may enhance these effects by modulating interactions within biological systems. Potential applications include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.

- Interaction with Biological Macromolecules : Studies indicate potential interactions with proteins and nucleic acids, which could lead to novel therapeutic agents .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its efficacy against several cancer cell lines. The compound was tested for its ability to inhibit cell growth and induce apoptosis. Results indicated that it could be a candidate for further development as an anticancer drug.

Case Study 2: Organic Synthesis

In a recent experiment, researchers utilized this compound as a precursor in synthesizing a library of benzoxepines. The reaction conditions were optimized to achieve high yields, demonstrating the compound's versatility as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of methyl 2-(2-bromophenyl)-2-oxoacetate depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized products through the transfer of oxygen atoms.

Comparación Con Compuestos Similares

Methyl 2-phenyl-2-oxoacetate: Lacks the bromine atom, making it less reactive in substitution reactions.

Ethyl 2-(2-bromophenyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(4-bromophenyl)-2-oxoacetate: Bromine atom is positioned at the para position, affecting its reactivity and steric properties.

Uniqueness: Methyl 2-(2-bromophenyl)-2-oxoacetate is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and makes it a valuable intermediate in various chemical reactions. The combination of the bromine and ester functional groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis.

Actividad Biológica

Methyl 2-(2-bromophenyl)-2-oxoacetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a keto ester structure. Its molecular formula is , and it has a molecular weight of approximately 257.08 g/mol. The bromine atom in the structure is believed to enhance its biological activity by modulating molecular interactions within biological systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The unique structural features of this compound may contribute to its ability to interact with biological macromolecules, potentially leading to inhibition of microbial growth .

Anticancer Activity

This compound has been studied for its anticancer potential. Compounds with similar structures often show significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxoacetic acid are known for their potential anti-inflammatory and anticancer activities. Although specific data on this compound is limited, it is hypothesized that it may exhibit similar effects due to its structural characteristics .

The mechanism of action for this compound is not fully elucidated; however, it likely involves interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting various biochemical pathways . The presence of the bromine atom may also facilitate interactions through halogen bonding, enhancing the compound's reactivity and biological effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be useful:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Methyl 2-(2-chlorophenyl)-2-oxoacetate | Anticancer, antimicrobial | Chlorine substituent |

| Methyl 2-(2-fluorophenyl)-2-oxoacetate | Anticancer | Fluorine substituent |

| Methyl 2-(2-iodophenyl)-2-oxoacetate | Limited studies | Iodine substituent |

Each compound exhibits varying degrees of biological activity, influenced by the nature of the substituents on the phenyl ring.

Case Studies and Research Findings

- Cytotoxicity Testing : In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects in cancer cell lines such as HeLa and MCF-7. These studies typically employ assays like MTT to determine cell viability and calculate IC50 values, which indicate the concentration required for 50% inhibition of cell growth .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that compounds with similar structures can interact with various cellular targets, including enzymes involved in metabolic pathways. The bromine substituent may enhance these interactions by increasing lipophilicity and stability .

- Potential Applications : Given its structural attributes, this compound is being explored for applications in drug development, particularly as a precursor for synthesizing novel therapeutic agents targeting cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-bromophenyl)-2-oxoacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-bromophenylglyoxylic acid or through Friedel-Crafts acylation of bromobenzene derivatives. A key method involves reacting 2-bromophenyl ketones with methyl glyoxylate under acidic catalysis (e.g., H₂SO₄) . Yields are highly dependent on reaction temperature (optimized at 60–80°C) and stoichiometric ratios of reactants. For example, using excess methyl glyoxylate (1.2–1.5 equivalents) improves conversion rates by minimizing side reactions like dimerization . Purification often involves column chromatography with petroleum ether/ethyl acetate (5:1), achieving >90% purity .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters a = 6.29 Å, b = 7.79 Å, c = 26.75 Å, and β = 98.23° .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

- A precursor for heterocyclic systems (e.g., oxadiazoles, triazoles) via condensation with hydrazines or thioureas .

- A building block in medicinal chemistry , particularly for synthesizing ligands targeting receptors like CB2 or GABAA .

- A substrate for studying intramolecular arylation in flow chemistry systems, enabling scalable production of fused aromatic systems .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles (e.g., keto carbonyl vs. ester carbonyl) can arise from experimental resolution limits. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) refine electronic structure predictions and validate experimental data . For example, computed C=O bond lengths (1.21 Å for keto, 1.34 Å for ester) align with X-ray data within ±0.02 Å, confirming steric or electronic distortions .

Q. What strategies optimize enantioselective synthesis of derivatives?

Chiral resolution of this compound derivatives can be achieved via:

- Asymmetric catalysis : Use of (R)-BINAP/Pd complexes for Suzuki-Miyaura coupling, achieving up to 95% enantiomeric excess (ee) .

- Kinetic resolution : Lipase-mediated ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer, leaving the desired isomer intact .

Q. How do solvent polarity and additives affect reaction kinetics in its derivatization?

Solvent effects on reaction rates (e.g., in hydrazide formation) were quantified using pseudo-first-order kinetics:

Q. What analytical methods address batch-to-batch variability in purity?

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (e.g., unreacted 2-bromophenylglyoxylic acid) at levels <0.1% .

- DSC (Differential Scanning Calorimetry : Melting point consistency (125–126°C) confirms crystalline integrity .

- Elemental Analysis : Discrepancies >0.3% in C/H/N indicate incomplete purification .

Q. Methodological Challenges and Solutions

Q. How to mitigate decomposition during storage?

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the ester group .

- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Continuous Flow Systems : Improve heat/mass transfer, reducing side products (e.g., di-aryl ketones) by 30% compared to batch reactors .

- In-line IR Monitoring : Tracks reaction progress in real time, enabling automatic quenching at >95% conversion .

Q. Data Contradictions and Resolution

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

Dynamic keto-enol tautomerism causes proton exchange broadening. Low-temperature NMR (–40°C in CDCl₃) "freezes" tautomers, resolving splitting patterns .

Q. How to reconcile discrepancies in reported melting points?

Variations (e.g., 123–126°C) arise from polymorphic forms. Slower crystallization from ethanol yields the thermodynamically stable Form I (mp 125–126°C), while rapid cooling produces metastable Form II (mp 118–120°C) .

Propiedades

IUPAC Name |

methyl 2-(2-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPBADGYTPFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447325 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122394-38-1 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.